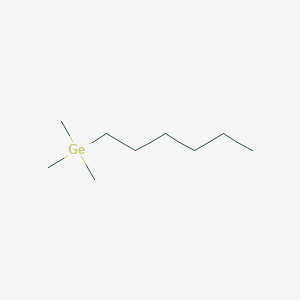
Hexyl(trimethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl(trimethyl)germane is an organogermanium compound with the chemical formula C9H22Ge It consists of a germanium atom bonded to a hexyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
Hexyl(trimethyl)germane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with trimethylgermanium chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
C6H13MgBr+Ge(CH3)3Cl→C6H13Ge(CH3)3+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Hexyl(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The hexyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the alkyl groups.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
科学研究应用
Hexyl(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films and in the production of advanced materials.
作用机制
The mechanism by which hexyl(trimethyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and molecular targets.
相似化合物的比较
Similar Compounds
Hexyl(trimethyl)silane: Similar structure but with silicon instead of germanium.
Hexyl(trimethyl)stannane: Similar structure but with tin instead of germanium.
Hexyl(trimethyl)lead: Similar structure but with lead instead of germanium.
Uniqueness
Hexyl(trimethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as well.
属性
CAS 编号 |
61518-53-4 |
|---|---|
分子式 |
C9H22Ge |
分子量 |
202.90 g/mol |
IUPAC 名称 |
hexyl(trimethyl)germane |
InChI |
InChI=1S/C9H22Ge/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 |
InChI 键 |
NKGLWSLUUZOMLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


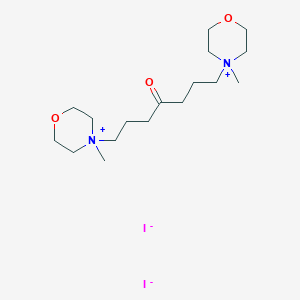
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
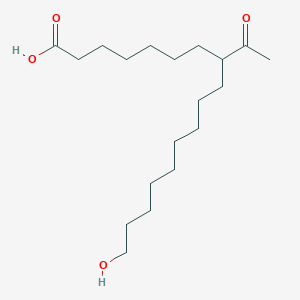

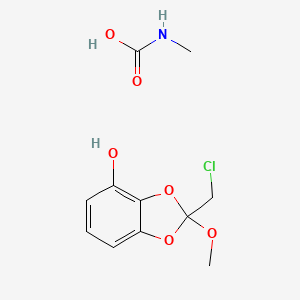
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
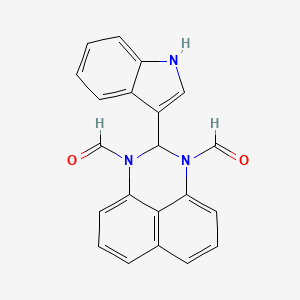
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
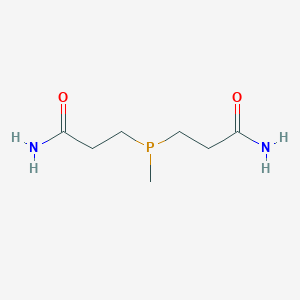
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
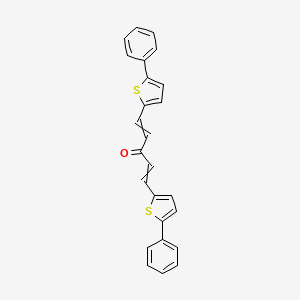

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
